molecular formula C10H10BrN B1380708 4-Bromo-1,2-dimethyl-1H-indole CAS No. 1367936-66-0

4-Bromo-1,2-dimethyl-1H-indole

Cat. No.: B1380708
CAS No.: 1367936-66-0
M. Wt: 224.1 g/mol
InChI Key: CXIKJOWRXIKMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-dimethyl-1H-indole is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is a potential inhibitor of GSK-3 and is also used as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 4th position of the indole ring, with two methyl groups attached to the 1st and 2nd positions . The molecular weight of this compound is 224.1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to be involved in various chemical reactions. For instance, they can undergo electrophilic substitution readily due to excessive π-electrons delocalization .

Scientific Research Applications

1. Crystal Structure and Thermal Analysis

  • A study by Barakat et al. (2017) explored the crystal structure of a compound related to 4-Bromo-1,2-dimethyl-1H-indole. They analyzed its intermolecular interactions, Hirshfeld surface, and thermal stability, providing valuable insights for materials science and molecular design (Barakat et al., 2017).

2. Molecular and Structural Properties

  • AaminaNaaz et al. (2016) investigated the molecular and structural properties of a solvated compound derived from this compound. Their research contributes to understanding the molecular interactions and potential applications in crystal engineering (AaminaNaaz et al., 2016).

3. Organic Synthesis and Applications

  • The study by Huang Bi-rong (2013) on the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester presents important methodologies for organic synthesis, which could have implications in pharmaceutical research and development (Huang Bi-rong, 2013).

4. Palladium-Catalyzed Indolization

  • Shen et al. (2004) developed a palladium-catalyzed process for the synthesis of 2,3-disubstituted indole compounds, an area of interest in the field of organic chemistry, particularly in the synthesis of complex molecules (Shen et al., 2004).

5. Bromine in Marine Chemical Space

  • Ibrahim et al. (2017) highlighted the role of bromine, a key component in this compound, in marine natural products. Their work underscores the significance of halogen elements in drug discovery and development (Ibrahim et al., 2017).

Future Directions

Indole derivatives, including 4-Bromo-1,2-dimethyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis methods, chemical reactions, and biological activities of this compound.

Biochemical Analysis

Biochemical Properties

4-Bromo-1,2-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a crucial role in cell proliferation and survival . This inhibition can result in the downregulation of oncogenic pathways and the upregulation of tumor suppressor genes, thereby exerting anticancer effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under controlled conditions for extended periods. Its degradation can occur under extreme conditions, leading to the formation of by-products that may affect its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects while exerting its desired biochemical actions. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific compartments, thereby modulating its biochemical effects.

Properties

IUPAC Name

4-bromo-1,2-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIKJOWRXIKMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,2-dimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,2-dimethyl-1H-indole
Reactant of Route 3
Reactant of Route 3
4-Bromo-1,2-dimethyl-1H-indole
Reactant of Route 4
Reactant of Route 4
4-Bromo-1,2-dimethyl-1H-indole
Reactant of Route 5
Reactant of Route 5
4-Bromo-1,2-dimethyl-1H-indole
Reactant of Route 6
4-Bromo-1,2-dimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.